Calcium acetylacetonate

Vue d'ensemble

Description

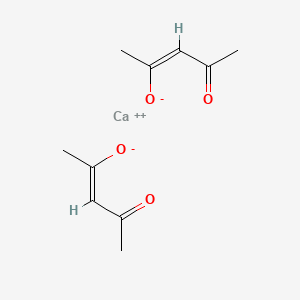

Calcium acetylacetonate is a coordination complex derived from the acetylacetonate anion and calcium ions. It is commonly used in various industrial and scientific applications due to its stability and reactivity. The compound is known for forming a six-membered chelate ring with the metal ion, which contributes to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of calcium acetylacetonate typically involves the reaction of calcium chloride with acetylacetone in the presence of a base. One common method includes the following steps :

- Reacting an aqueous solution of calcium chloride with sodium hydroxide to form calcium hydroxide.

- Adding acetylacetone to the calcium hydroxide in methanol and refluxing the mixture.

- Filtering and drying the product to obtain this compound.

Industrial Production Methods: In industrial settings, the production of high-brightness this compound involves additional steps to remove impurities such as iron and manganese. This is achieved by oxidizing these impurities and filtering them out before reacting calcium chloride with acetylacetone .

Analyse Des Réactions Chimiques

Types of Reactions: Calcium acetylacetonate can undergo various chemical reactions, including:

Substitution Reactions: The acetylacetonate ligand can be replaced by other ligands in the presence of suitable reagents.

Complex Formation: It can form complexes with other metal ions, which can be used in catalysis and other applications.

Common Reagents and Conditions:

Bases: Sodium hydroxide is commonly used to prepare calcium hydroxide from calcium chloride.

Solvents: Methanol is often used as a solvent for the reaction with acetylacetone.

Major Products: The primary product of these reactions is this compound itself, which can be further used to form other metal complexes or as a catalyst in various chemical processes .

Applications De Recherche Scientifique

Applications in Materials Science

Calcium acetylacetonate serves critical roles in materials science, particularly in the stabilization of polymers and as a precursor for advanced materials.

Polymer Stabilization

This compound is widely used as a heat stabilizer for polyvinyl chloride (PVC) and other halogenated polymers. It exhibits synergistic effects when combined with other stabilizers, prolonging the service life and maintaining the color and transparency of plastic products .

Catalysis

The compound acts as a catalyst in organic synthesis, facilitating various reactions due to its solubility in organic solvents. Its application includes:

Biomaterials

In biomedicine, this compound has been successfully employed in the sol-gel synthesis of hydroxyapatite, a key material for bone regeneration and implants . The process involves:

- Utilizing this compound as a calcium source.

- Achieving desired microstructural properties through controlled calcination.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Industry | Heat stabilizer for PVC | Enhances durability and appearance |

| Catalysis | Organic synthesis catalyst | Improves reaction efficiency |

| Biomaterials | Hydroxyapatite synthesis | Supports bone regeneration |

| Electronics | Thin film deposition | Used in semiconductor applications |

Case Study 1: PVC Stabilization

A study demonstrated that incorporating this compound into PVC formulations significantly improved thermal stability compared to traditional stabilizers. The research highlighted its effectiveness at lower concentrations, making it a cost-efficient alternative.

Case Study 2: Hydroxyapatite Formation

Research conducted at Vilnius University illustrated that this compound could be used to synthesize hydroxyapatite via a non-aqueous sol-gel process. The resulting material exhibited favorable mechanical properties suitable for biomedical applications .

Case Study 3: Flame Retardancy

Investigations into the flame inhibition properties of calcium compounds revealed that this compound effectively reduced flame spread over solid fuels, indicating potential applications in fire safety materials .

Mécanisme D'action

The mechanism of action of calcium acetylacetonate involves the formation of a stable chelate ring with the metal ion. This stability allows it to act as an effective catalyst and stabilizer in various chemical reactions. The acetylacetonate ligand binds to the metal ion through its oxygen atoms, forming a six-membered ring that enhances the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

- Zinc Acetylacetonate

- Aluminium Acetylacetonate

- Titanium Acetylacetonate

- Iron Acetylacetonate

Comparison: Calcium acetylacetonate is unique due to its specific applications in PVC stabilization and its role as a precursor in nanoparticle synthesis. Compared to other metal acetylacetonates, it offers distinct advantages in terms of cost and environmental impact, particularly in the production of non-toxic plastic stabilizers .

Activité Biologique

Calcium acetylacetonate, a coordination complex formed from calcium ions and the acetylacetonate ligand, has garnered attention for its biological activity due to its role in various biochemical processes. This article explores its mechanisms of action, cellular effects, and potential applications in medicine and biotechnology.

Overview of this compound

This compound (Ca(acac)₂) is known for its stability and reactivity, particularly in the context of calcium signaling pathways. The compound forms a six-membered chelate ring with calcium ions, which is pivotal for its biological functions. The interaction of this compound with cellular components can lead to significant changes in calcium ion concentrations, affecting numerous physiological processes such as muscle contraction, neurotransmitter release, and cell division .

The primary mechanism through which this compound exerts its biological effects involves:

- Binding to Calcium Channels : The bidentate nature of the acetylacetonate ligand allows it to effectively bind to calcium channels, modulating their activity and influencing intracellular calcium levels.

- Calcium Signaling Pathways : By altering calcium ion concentrations within cells, this compound impacts various signaling pathways crucial for cellular function .

The compound's biochemical properties include:

- Chelation : this compound interacts with enzymes and proteins through its oxygen atoms, forming stable complexes that can alter enzyme activity.

- Cellular Effects : It is involved in critical cellular processes such as:

- Muscle contraction

- Cell proliferation

- Neurotransmitter release

These effects are mediated through the modulation of intracellular calcium levels, which are vital for maintaining cellular homeostasis .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

- Thermal Decomposition Studies : Research on the thermal decomposition of calcium bis(acetylacetonate) n-hydrate revealed that upon heating, it decomposes to form calcium oxide and carbonate. This study highlighted the compound's stability under various conditions and its potential implications for material science applications .

- Pharmacokinetics : Studies conducted in animal models demonstrated that this compound exhibits linear pharmacokinetics, indicating predictable absorption and distribution patterns within biological systems.

- Biocompatibility Investigations : this compound has been explored for its use in biocompatible materials, suggesting potential applications in drug delivery systems and tissue engineering .

Comparison with Similar Compounds

A comparative analysis of this compound with other metal acetylacetonates reveals unique properties:

| Compound | Thermal Stability | Biological Activity | Applications |

|---|---|---|---|

| This compound | High | Modulates Ca²⁺ levels | Drug delivery, biocompatible materials |

| Magnesium Acetylacetonate | Moderate | Less effective | Catalysis |

| Zinc Acetylacetonate | Moderate | Antimicrobial | Antibacterial agents |

| Aluminium Acetylacetonate | Low | Catalytic properties | Industrial catalysts |

This compound stands out due to its superior thermal stability compared to magnesium and zinc variants, making it more suitable for high-temperature applications.

Propriétés

IUPAC Name |

calcium;(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ca/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZYYQMPRQKMAC-FDGPNNRMSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014817 | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19372-44-2 | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Pentanedione, ion(1-), calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato)calcium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.